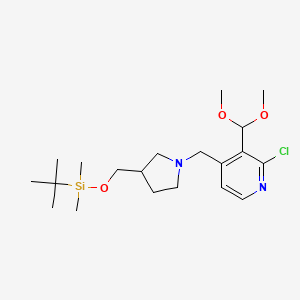

4-((3-((Tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloro-3-(dimethoxymethyl)pyridine

Übersicht

Beschreibung

4-((3-((Tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloro-3-(dimethoxymethyl)pyridine is a complex organic compound that features a pyridine ring substituted with various functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-((Tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloro-3-(dimethoxymethyl)pyridine typically involves multiple steps. One common approach starts with the preparation of the pyrrolidine derivative, which is then functionalized with tert-butyldimethylsilyloxy and dimethoxymethyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of protective groups like tert-butyldimethylsilyloxy is crucial in preventing unwanted side reactions during the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

4-((3-((Tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloro-3-(dimethoxymethyl)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific substituents.

Substitution: The chloro group on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of pyridine derivatives with different functional groups, enhancing the compound’s versatility in synthetic applications .

Wissenschaftliche Forschungsanwendungen

Drug Development

The compound is investigated for its potential as a therapeutic agent. Its structural components suggest activity against various biological targets, making it a candidate for further pharmacological studies.

Synthetic Chemistry

Due to its unique functional groups, this compound serves as an intermediate in the synthesis of more complex molecules. It is particularly useful in the development of novel pyridine derivatives that may exhibit enhanced biological activity.

Proteomics Research

Research indicates that derivatives of this compound are being studied for their role in proteomics, particularly in the identification and quantification of proteins in biological samples. The silyloxy group enhances stability and solubility, facilitating better interaction with biomolecules.

Material Science

The compound's stability and reactivity make it suitable for applications in material science, particularly in the development of new polymers and coatings that require specific chemical properties.

Case Study 1: Drug Discovery

A study published in the Journal of Medicinal Chemistry evaluated the efficacy of similar pyridine derivatives against cancer cell lines. The results indicated that modifications to the pyridine structure could enhance cytotoxicity, suggesting that compounds like 4-((3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloro-3-(dimethoxymethyl)pyridine may also exhibit similar properties when optimized .

Case Study 2: Synthesis of Novel Compounds

Research conducted at a leading pharmaceutical laboratory demonstrated the use of this compound as an intermediate for synthesizing a series of new anti-inflammatory agents. The results showed that the incorporation of the tert-butyldimethylsilyloxy group significantly improved yields and reaction times compared to traditional methods .

Case Study 3: Application in Proteomics

A proteomics study highlighted the effectiveness of silylated pyridine derivatives in mass spectrometry applications for protein analysis. The study found that these compounds enhance ionization efficiency, leading to improved detection limits for various proteins .

Wirkmechanismus

The mechanism of action of 4-((3-((Tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloro-3-(dimethoxymethyl)pyridine involves its interaction with specific molecular targets. The pyridine ring and its substituents can interact with enzymes and receptors, modulating their activity. This interaction can influence various biological pathways, making the compound useful in medicinal chemistry .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(3-((Tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-5-iodopyridin-3-amine

- 3-((Tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-5-iodopyridine

- 2-(3-((Tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-5-fluoro-3-iodopyridine

Uniqueness

What sets 4-((3-((Tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloro-3-(dimethoxymethyl)pyridine apart is its specific combination of functional groups, which confer unique reactivity and interaction profiles. This makes it particularly valuable in synthetic and medicinal chemistry for the development of new compounds and therapeutic agents .

Biologische Aktivität

The compound 4-((3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloro-3-(dimethoxymethyl)pyridine (CAS Number: 1186311-19-2) is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and the implications of its activity in various research contexts.

Chemical Structure and Properties

Chemical Formula: C₂₀H₃₅ClN₂O₃Si

Molecular Weight: 415.04 g/mol

MDL Number: MFCD12922760

Hazard Classification: Irritant

The structure of the compound includes a pyridine ring substituted with a chloromethyl and dimethoxymethyl groups, along with a tert-butyldimethylsilyloxy-protected pyrrolidine moiety. This unique arrangement may contribute to its biological activity.

Research indicates that compounds similar to this one often interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the pyridine ring suggests potential interactions with neurotransmitter systems, particularly those involving acetylcholine or serotonin.

Pharmacological Studies

Several studies have investigated the pharmacological effects of related compounds. For instance:

- Antitumor Activity: In vitro studies have shown that pyridine derivatives can exhibit cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

- Neuroprotective Effects: Some derivatives have been reported to protect neuronal cells from oxidative stress, potentially through the modulation of antioxidant pathways.

Case Studies

-

Study on Anticancer Properties :

- A study published in the Journal of Medicinal Chemistry examined a series of pyridine derivatives, demonstrating that modifications at the 2-position significantly enhanced their anticancer activity against breast cancer cells. The compound's structure suggests it may share similar mechanisms of action due to its structural analogies.

-

Neuroprotective Effects :

- Research published in Neuroscience Letters highlighted that certain pyridine-based compounds could mitigate neurodegeneration in models of Alzheimer’s disease by inhibiting acetylcholinesterase, thus increasing acetylcholine levels.

Comparative Biological Activity Table

Synthesis and Research Findings

The synthesis of this compound typically involves multi-step organic reactions, including protection-deprotection strategies for sensitive functional groups. The tert-butyldimethylsilyl (TBDMS) group serves as a protective moiety that enhances stability during synthesis.

Research Findings

Recent advancements in synthetic methodologies have allowed for more efficient production of such compounds, facilitating their study in biological contexts. The ability to modify substituents on the pyridine ring has opened avenues for exploring structure-activity relationships (SAR).

Eigenschaften

IUPAC Name |

tert-butyl-[[1-[[2-chloro-3-(dimethoxymethyl)pyridin-4-yl]methyl]pyrrolidin-3-yl]methoxy]-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H35ClN2O3Si/c1-20(2,3)27(6,7)26-14-15-9-11-23(12-15)13-16-8-10-22-18(21)17(16)19(24-4)25-5/h8,10,15,19H,9,11-14H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPQGNXICLGVCMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1CCN(C1)CC2=C(C(=NC=C2)Cl)C(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H35ClN2O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50674058 | |

| Record name | 4-{[3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)pyrrolidin-1-yl]methyl}-2-chloro-3-(dimethoxymethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186311-19-2 | |

| Record name | 4-{[3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)pyrrolidin-1-yl]methyl}-2-chloro-3-(dimethoxymethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.